2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid
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Overview
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H18N2O4 It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions, and a cyclohexane ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclohexanecarboxylic acid under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, around 150°C, to achieve optimal conversion and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods. For instance, the use of non-toxic reagents and optimized reaction conditions to minimize waste and improve yield is preferred. The process may also include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-2-phenylacetic acid: This compound shares a similar pyrimidine structure but has a phenylacetic acid moiety instead of a cyclohexanecarboxylic acid group.
2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid: This compound contains two pyrimidine rings attached to a benzoic acid core.
Uniqueness
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrimidine ring with methoxy substitutions. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
136682-50-3 |
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Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
GVZIZPGXBFGTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2CCCCC2C(=O)O)OC |
Origin of Product |
United States |
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